molecular formula C15H21NO2 B13979718 Tert-butyl 3-cyclopropylbenzylcarbamate

Tert-butyl 3-cyclopropylbenzylcarbamate

Cat. No.: B13979718
M. Wt: 247.33 g/mol
InChI Key: QDVWMJVOZGLEJO-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropylbenzylcarbamate is a carbamate derivative featuring a tert-butyl group and a 3-cyclopropylbenzyl moiety. Carbamates are widely utilized in pharmaceutical and agrochemical research due to their stability and versatility as protecting groups or bioactive intermediates.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(3-cyclopropylphenyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-11-5-4-6-13(9-11)12-7-8-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,16,17)

InChI Key

QDVWMJVOZGLEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3-cyclopropylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be selectively removed under specific conditions, allowing for controlled release of the protected amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-cyclopropylbenzylcarbamate with structurally related carbamate derivatives, emphasizing substituent effects, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Physical State Applications
This compound* ~275 (estimated) Cyclopropyl, benzyl Solid/Liquid Pharmaceutical intermediates, materials
Tert-butyl 3-cyano-5-methylbenzylcarbamate 246.30 Cyano, methyl, benzyl Pale liquid Drug synthesis, polymer engineering
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 307.40 Hydroxymethyl, methoxyphenyl Solid Medicinal chemistry research

Key Findings

This contrasts with the electron-withdrawing cyano group in tert-butyl 3-cyano-5-methylbenzylcarbamate, which may improve reactivity in nucleophilic substitutions . Methoxy and Hydroxymethyl Groups: In the pyrrolidine derivative (), polar substituents like hydroxymethyl increase hydrophilicity, favoring aqueous solubility for biological testing .

Physical Properties The liquid state of tert-butyl 3-cyano-5-methylbenzylcarbamate facilitates handling in solution-phase synthesis, whereas solid analogs (e.g., pyrrolidine derivative) may require specialized solvents .

Safety and Handling Toxicity: Tert-butyl alcohol (a common precursor) exhibits acute toxicity (OSHA limit: 100 ppm), causing respiratory and dermal irritation . Reactivity: Unlike tert-butyl alcohol, which reacts violently with strong acids to release flammable gases (e.g., isobutylene) , carbamates are more stable but may degrade under acidic/basic conditions.

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